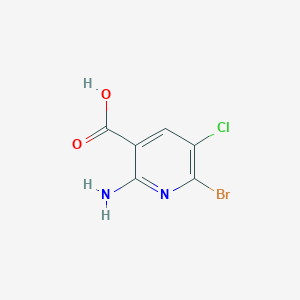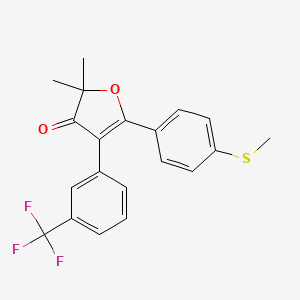
2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one is a complex organic compound that belongs to the class of furanones. This compound is characterized by the presence of a furan ring substituted with various functional groups, including a trifluoromethyl group, a methylthio group, and two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-(methylthio)benzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired furanone. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-5-(4-methylphenyl)-4-(3-trifluoromethylphenyl)furan-3(2H)-one
- 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one
Uniqueness
The presence of both the methylthio and trifluoromethyl groups in 2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(3-(trifluoromethyl)phenyl)furan-3(2H)-one distinguishes it from other similar compounds
Properties
Molecular Formula |
C20H17F3O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-[3-(trifluoromethyl)phenyl]furan-3-one |
InChI |
InChI=1S/C20H17F3O2S/c1-19(2)18(24)16(13-5-4-6-14(11-13)20(21,22)23)17(25-19)12-7-9-15(26-3)10-8-12/h4-11H,1-3H3 |
InChI Key |
MATHGAIOKWSHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
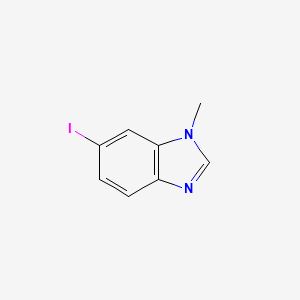

![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
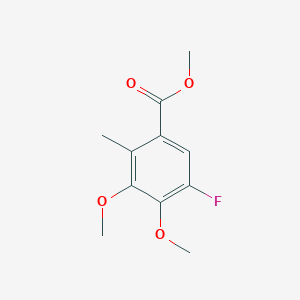
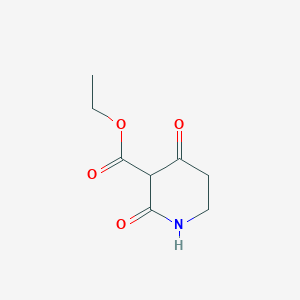
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
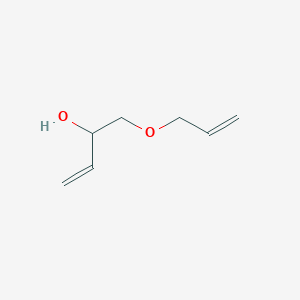
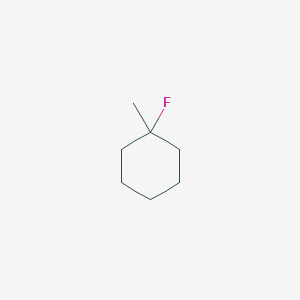
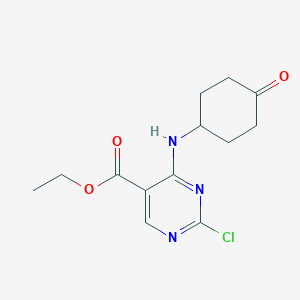
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)


